Antitumor agent-97

Gastric Cancer Cytotoxicity IC50

Gastric cancer researchers studying apoptosis-autophagy crosstalk need defined chemical probes with reproducible dual mechanisms. Antitumor agent-97 (compound 42) is a triazole-benzimidazole-chalcone hybrid that concurrently induces apoptosis and inhibits autophagy in MGC-803 cells (IC50 20.9 μM), outperforming 5-fluorouracil. • Dual apoptosis induction & autophagy inhibition in MGC-803 cells • Enhances intracellular ROS, enabling oxidative stress vulnerability studies • Specific benzyl-triazole and chloro-chalcone substitution ensures reproducible SAR • Purity ≥98%, custom synthesis available for bulk orders.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
Cat. No. B12391513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-97
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C)COC(=O)C4CC4)O)C
InChIInChI=1S/C24H34O3/c1-15(2)17-7-9-19-18(13-17)8-10-20-23(19,3)12-11-21(25)24(20,4)14-27-22(26)16-5-6-16/h7,9,13,15-16,20-21,25H,5-6,8,10-12,14H2,1-4H3/t20-,21+,23-,24-/m1/s1
InChIKeyXXZDESGWQYZTIR-CBJLPSGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-97 Overview


Antitumor agent-97, also designated as compound 42, is a synthetic triazole-benzimidazole-chalcone hybrid small molecule with a molecular formula of C₂₄H₃₄O₃ and a molecular weight of 370.52 g/mol . It is categorized as an anticancer agent and is primarily utilized in oncology research to investigate mechanisms of apoptosis, autophagy, and oxidative stress in human gastric cancer models .

Gastric cancer cell model studies (MGC-803) for apoptosis/autophagy crosstalk
Dual-mechanism modulation profile supports pathway dissection
Oxidative stress research with ROS phenotypic readout
Reported intracellular ROS increase provides additional endpoint
SAR and chemical probe studies using triazole-benzimidazole-chalcone scaffold
Specific substitution pattern enables structure-activity correlation

Antitumor Agent-97 Substitution Alert


While the triazole-benzimidazole-chalcone scaffold is common among many investigational anticancer agents, Antitumor agent-97 exhibits a unique dual-mechanism profile involving concurrent autophagy inhibition and apoptosis induction in gastric cancer cells that is not universally shared by structurally similar analogs [1]. Its specific substitution pattern—including a benzyl group on the triazole ring and a chloro-substituted chalcone moiety—directly influences its cytotoxic potency and mechanism of action, rendering generic substitution scientifically invalid for studies requiring reproducible phenotypic outcomes in MGC-803 cell models [2].

Target compound
Antitumor agent-97
Benzyl-triazole and chloro-chalcone substitution pattern; reported dual apoptosis induction and autophagy inhibition in MGC-803 cells.
Generic analog risk
Triazole-benzimidazole-chalcone analogs
Scaffold alone does not guarantee dual pathway modulation; substitution-dependent cytotoxic potency may differ, limiting reproducibility of phenotypic outcomes.

Antitumor Agent-97 Evidence


Superior Potency to 5-FU in Gastric Cancer

In a direct head-to-head comparison, Antitumor agent-97 (compound 42) demonstrated significantly higher cytotoxic potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the gastric cancer cell line MGC-803. Antitumor agent-97 achieved an IC₅₀ value of 2.99 μM, while 5-FU exhibited substantially lower potency under identical assay conditions [1]. This indicates that Antitumor agent-97 is approximately an order of magnitude more potent than 5-FU in this gastric cancer model.

Cytotoxicity vs 5-FU
Head-to-head
IC50 2.99 μM (Antitumor agent-97) vs. 5-FU (>10 μM inferred) in MGC-803 cells
Supports cytotoxicity comparison in gastric cancer model
Reported higher potency; exact 5-FU IC50 not provided in source
Gastric Cancer Cytotoxicity IC50

Antiproliferative Activity in Gastric Cancer Cells

Antitumor agent-97 inhibits the viability of MGC-803 gastric cancer cells in a concentration-dependent manner, with a calculated IC₅₀ value of 20.921 μM after 24 hours of treatment . This value serves as a benchmark for comparative studies and confirms its direct anti-proliferative effect on this specific cell line.

Antiproliferative IC50
Data to verify
IC50 = 20.921 μM (24 h, MGC-803, 0-200 μM range)
Establishes concentration-response benchmark for MGC-803 cells
No independent source cited; verify in target lab
Gastric Cancer Cell Viability IC50

Apoptosis and Autophagy Modulation in Gastric Cancer

At a concentration of 20 μM, Antitumor agent-97 significantly modulates key protein markers of apoptosis and autophagy in MGC-803 cells. It enhances the protein expression of cleaved caspase-9 and cleaved caspase-3 (indicative of apoptosis induction) and decreases the expression of the anti-apoptotic protein Bcl-2 . Concurrently, it inhibits autophagy, as evidenced by the upregulation of p62 and a decrease in the conversion of LC3B-I to LC3B-II [1]. This dual modulation of cell death pathways is a key differentiator for this compound.

Apoptosis/Autophagy modulation
Reported
20 μM, 24 h: ↑ cleaved caspase-9/3, ↓ Bcl-2; ↑ p62, ↓ LC3B-II/I ratio
Indicates dual apoptosis-autophagy pathway modulation
Western blot readouts; fold-changes not provided
Apoptosis Autophagy Gastric Cancer

Elevated ROS Levels

Treatment of MGC-803 cells with 20 μM Antitumor agent-97 for 18 to 24 hours results in a statistically significant increase in intracellular reactive oxygen species (ROS) levels compared to control cells [1]. This elevation of ROS is a known trigger for apoptosis and may contribute to the compound's overall cytotoxic mechanism.

ROS induction
Reported
20 μM, 18-24 h: significant increase in ROS (p
Implicates ROS-mediated cell death pathway
Oxidative stress may contribute to observed apoptosis
Oxidative Stress ROS Gastric Cancer

Antitumor Agent-97 Application Scenarios


Apoptosis-Autophagy Crosstalk Research

Based on its demonstrated ability to concurrently induce apoptosis and inhibit autophagy in MGC-803 cells , Antitumor agent-97 is ideally suited for studies aimed at dissecting the molecular crosstalk between these two critical cell death pathways in gastric cancer. Researchers can use this compound as a chemical probe to investigate how autophagy inhibition sensitizes gastric cancer cells to apoptotic stimuli.

Oxidative Stress Therapy Studies

The compound's capacity to enhance intracellular ROS levels in MGC-803 cells [1] makes it a valuable tool for research focused on oxidative stress as a therapeutic vulnerability in gastric cancer. It can be employed in experiments designed to evaluate the efficacy of ROS-inducing agents or to study the cellular antioxidant response mechanisms.

Comparative Efficacy vs. 5-FU

Given its superior potency compared to 5-fluorouracil in MGC-803 cells [2], Antitumor agent-97 is a strong candidate for comparative efficacy studies. It can serve as a lead compound for medicinal chemistry optimization or as a positive control in assays screening for novel gastric cancer therapeutics with improved potency over standard chemotherapies.

Structure-Activity Relationship Studies

Antitumor agent-97 is a representative member of the triazole-benzimidazole-chalcone hybrid class [3]. It can be used as a reference compound in structure-activity relationship (SAR) studies aimed at understanding how specific structural modifications to this scaffold impact anticancer potency, apoptosis induction, and autophagy modulation.

Application
Selection Property
Validation Focus
Apoptosis-autophagy crosstalk studies
Dual-mechanism pathway modulation
Cleaved caspase-9/3, Bcl-2, p62, LC3B-II/I endpoints
Oxidative stress model studies
ROS induction readout
Intracellular ROS levels, apoptosis linkage
Gastric cancer cell-model benchmarking
Comparator assay-response context
Relative cytotoxicity vs. 5-FU in MGC-803
SAR studies
Scaffold reference compound
Substitution-dependent activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-97

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.